6-Bromoindolo[3,2,1-jk]carbazole
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Overview
Description
6-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with a fully planarized arylamine building block. It is known for its unique structural properties, which make it a valuable intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method includes dissolving indolo[3,2,1-jk]carbazole in chloroform and adding N-bromosuccinimide (NBS) in portions at room temperature. The reaction is allowed to proceed overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under specific conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
6-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 6-Bromoindolo[3,2,1-jk]carbazole involves its interaction with molecular targets through its planarized arylamine structure. This interaction can influence electronic properties, making it an effective intermediate in TADF emitters. The compound’s ability to act as either an electron donor or acceptor plays a crucial role in its functionality .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine atom.
2-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with similar properties.
Uniqueness
6-Bromoindolo[3,2,1-jk]carbazole is unique due to its specific bromination, which enhances its electronic properties and makes it particularly suitable for use in TADF emitters and OLEDs. Its fully planarized structure also distinguishes it from other similar compounds, providing unique advantages in various applications .
Biological Activity
6-Bromoindolo[3,2,1-jk]carbazole (C₁₈H₁₀BrN) is a compound of interest due to its unique structural characteristics and potential biological activities. This compound features a planar indolo[3,2,1-jk]carbazole framework, which is known for its electronic properties, making it a candidate for applications in organic electronics and possibly in medicinal chemistry. Understanding the biological activity of this compound can pave the way for its use in therapeutic applications.
- Molecular Formula : C₁₈H₁₀BrN
- Molecular Weight : 320.18 g/mol
- Appearance : Light yellow powder
- Melting Point : 208 - 210 °C
The synthesis of this compound typically involves bromination of indolo[3,2,1-jk]carbazole using N-bromosuccinimide (NBS), yielding approximately 95% of the desired product as a solid.
Neuroprotective Effects
Carbazoles have been reported to possess neuroprotective properties. Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease:
- AChE Inhibition : Certain carbazole derivatives demonstrated potent inhibition of AChE with IC50 values as low as 0.073 µM, indicating potential for neuroprotective applications .
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives are well-documented. They exhibit activity against various pathogens:
- Mechanism : The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
Recent studies have focused on the broader class of carbazole compounds to elucidate their biological activities:
- Antitumor Studies : A review highlighted that several carbazole derivatives were effective against lung carcinoma and glioma cells, with some showing significant apoptotic effects at low concentrations .
- Neuroprotective Studies : Research on N-substituted carbazoles indicated their potential in promoting neurogenesis and protecting against neurotoxic agents through modulation of signaling pathways associated with neuronal survival .
- Fluorescent Probes : Some derivatives have been utilized as fluorescent probes due to their optical properties, enhancing their applicability in biological imaging and detection methods .
Properties
Molecular Formula |
C18H10BrN |
---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene |
InChI |
InChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H |
InChI Key |
KUSASWYFLOGHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br |
Origin of Product |
United States |
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